

Antimicrobial spectrum of Diazolidinylurea against bacteria and fungi

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Compound of Interest

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The Antimicrobial Spectrum of Diazolidinyl Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinyl urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum activity against a variety of bacteria and fungi. This technical guide delves into the antimicrobial spectrum of Diazolidinyl urea, presenting quantitative data on its inhibitory and germicidal concentrations. Furthermore, it outlines the standardized experimental protocols for evaluating its antimicrobial effectiveness and provides a visual representation of its mechanism of action.

Introduction

Diazolidinyl urea is a heterocyclic urea derivative that functions as a preservative by slowly releasing formaldehyde, thereby creating an environment hostile to microbial growth.^{[1][2]} This sustained release mechanism is crucial for the long-term preservation of water-based formulations, protecting them from spoilage and microbial contamination.^{[3][4]} It is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.^{[3][4][5]}

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of Diazolidinyl urea has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimal Germicidal Concentration (MGC) data. It is important to note that this data is from a 1981 study cited in the Final Report on the Safety Assessment of Diazolidinyl Urea.

Table 1: Antibacterial Spectrum of Diazolidinyl Urea (µg/mL)

Test Organism	Minimal Inhibitory Concentration (MIC)	Minimal Germicidal Concentration (MGC)
Staphylococcus aureus	250	1000
Escherichia coli	1000	4000
Klebsiella pneumoniae	500	4000
Pseudomonas aeruginosa	1000	4000
Pseudomonas fluorescens	1000	2000
Pseudomonas cepacia	1000	2000

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

Table 2: Antifungal Spectrum of Diazolidinyl Urea (µg/mL)

Test Organism	Minimal Inhibitory Concentration (MIC)	Minimal Germicidal Concentration (MGC)
Candida albicans	4000	8000
Aspergillus niger	4000	8000
Penicillium notatum	4000	8000

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

It is worth noting that a more recent study from 2011 indicated that Diazolidinyl urea alone was ineffective against *C. albicans* in a challenge test at concentrations up to 16 times higher than the observed MIC values in that particular study.^{[6][7]} However, synergistic effects have been observed, for instance, a combination of Diazolidinyl urea (at 0.3%) and an N-chloramine (at 0.1%) showed effective inhibition of fungi, with kill times of 3 hours for *Aspergillus niger* and 1 hour for *Trichophyton tonsurans*.

Experimental Protocols

The evaluation of the antimicrobial efficacy of preservatives like Diazolidinyl urea in cosmetic formulations is typically performed using the Cosmetic Challenge Test, also known as the Preservative Efficacy Test (PET). Standardized methods are outlined by organizations such as the International Organization for Standardization (ISO 11930) and the United States Pharmacopeia (USP <51>).

Preservative Efficacy Test (Challenge Test)

The fundamental principle of the challenge test is to intentionally inoculate a product with a known concentration of specific microorganisms and then to monitor the microbial population over a defined period.

3.1.1. Test Microorganisms

A standard panel of microorganisms is used to represent a broad range of potential contaminants:

- Gram-negative bacteria:*Pseudomonas aeruginosa* (e.g., ATCC 9027)
- Gram-positive bacteria:*Staphylococcus aureus* (e.g., ATCC 6538)
- Yeast:*Candida albicans* (e.g., ATCC 10231)
- Mold:*Aspergillus brasiliensis* (formerly *A. niger*) (e.g., ATCC 16404)

3.1.2. Inoculum Preparation

Cultures of the test microorganisms are prepared and harvested to create a standardized inoculum with a high concentration of viable cells (typically around 1×10^8 CFU/mL).

3.1.3. Inoculation of the Product

A small volume of the standardized inoculum (usually 0.5% to 1.0% of the product volume) is introduced into the test product. The final concentration of microorganisms in the product at the start of the test is typically between 1×10^5 and 1×10^6 CFU/mL.

3.1.4. Incubation and Sampling

The inoculated product is incubated at a specified temperature (e.g., 20-25°C) for a period of 28 days. Samples are taken at various time points (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

3.1.5. Evaluation of Results

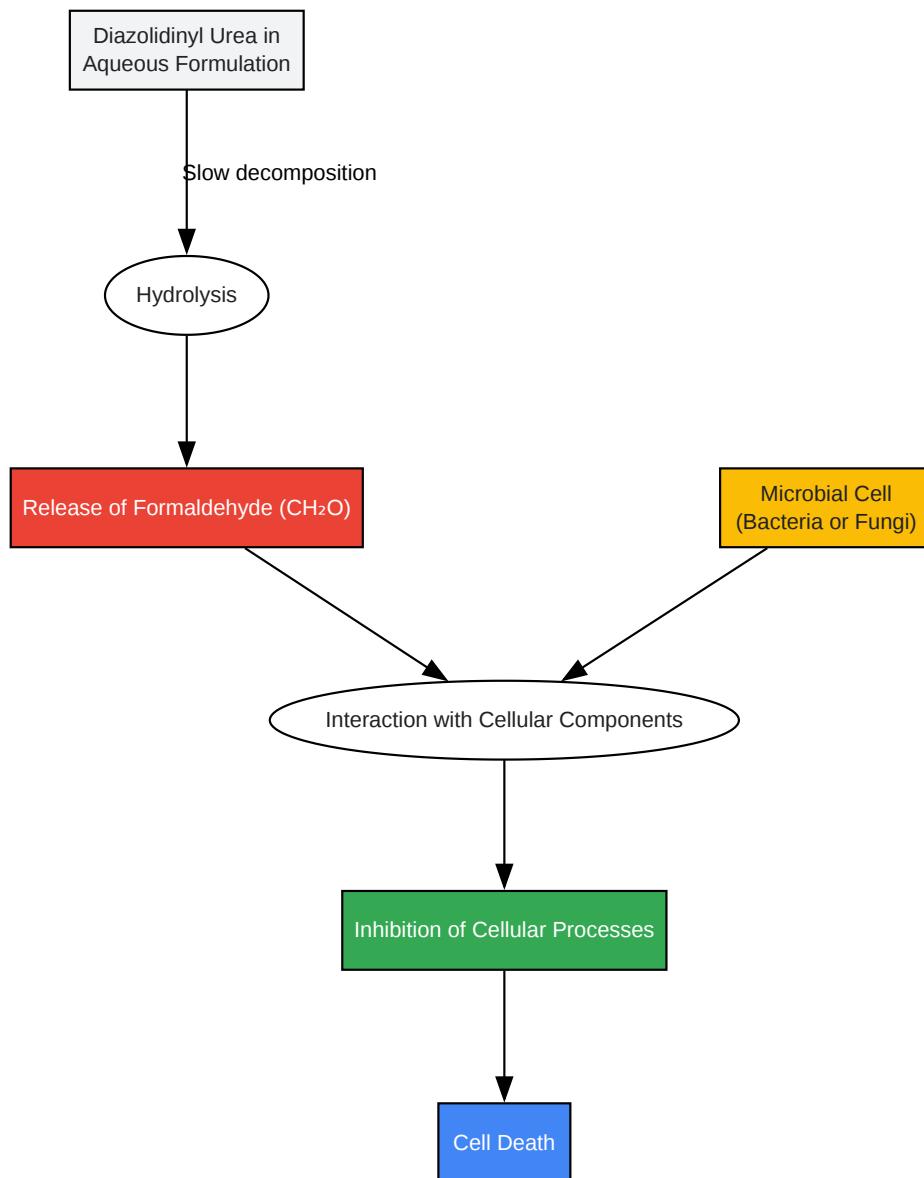
The number of colony-forming units (CFU) per milliliter or gram of the product is determined at each sampling interval. The effectiveness of the preservative system is assessed based on the log reduction in the microbial population from the initial inoculum level. Acceptance criteria are defined in the respective standards (e.g., ISO 11930).

Mechanism of Action and Signaling Pathways

The antimicrobial activity of Diazolidinyl urea is not inherent to the molecule itself but is a result of its ability to slowly release formaldehyde in aqueous environments. Formaldehyde is a potent biocide with a broad spectrum of activity.

Formaldehyde Release

The following diagram illustrates the logical workflow from the presence of Diazolidinyl urea in a product to the ultimate antimicrobial action.



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Caption: Logical workflow of Diazolidinyl urea's antimicrobial action.

Molecular Mechanism of Formaldehyde

Formaldehyde exerts its antimicrobial effect by reacting with key cellular macromolecules, primarily proteins and nucleic acids.

The diagram below details the chemical reactions of formaldehyde with the functional groups of these essential biomolecules.



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Caption: Signaling pathway of formaldehyde's interaction with cellular components.

The primary mechanism involves the reaction of formaldehyde with primary amino groups in proteins (such as the epsilon-amino group of lysine) to form Schiff bases. These reactive intermediates can then react with other nucleophilic groups on adjacent proteins or nucleic acids, leading to the formation of methylene bridges and subsequent cross-linking.^[5] This cross-linking inactivates enzymes and disrupts the structural integrity of cellular components, ultimately leading to cell death. Similarly, formaldehyde reacts with the amino groups of purine bases in DNA, leading to the formation of DNA adducts and DNA-protein cross-links, which interfere with DNA replication and transcription.

Conclusion

Diazolidinyl urea remains a significant preservative in the formulation of cosmetic and personal care products due to its broad-spectrum antimicrobial activity. Its efficacy is derived from the controlled release of formaldehyde, which effectively inhibits the growth of bacteria and fungi. Understanding the quantitative antimicrobial spectrum, the standardized methods for its evaluation, and the underlying mechanism of action is crucial for formulation scientists and researchers in the development of safe and stable products. While the provided quantitative data offers a valuable baseline, further research with contemporary microbial strains and methodologies would be beneficial to provide an even more current understanding of its antimicrobial profile.

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